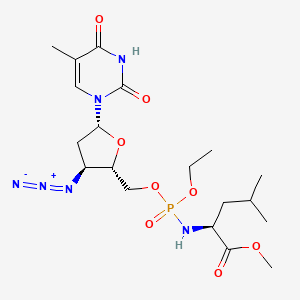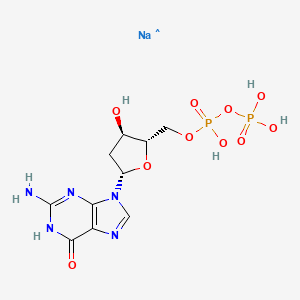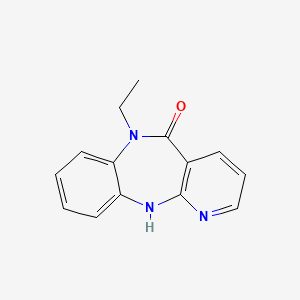
O-Aminoserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a derivative of serine, where the hydroxyl group is replaced by an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Aminoserine can be synthesized through several methods. One common approach involves the orthogonal protection of serine derivatives. For instance, the preparation of this compound in both L- and D-forms can be achieved by using Fmoc-Ams(Boc)-OH as an orthogonally protected derivative . This method involves the use of protecting groups to prevent unwanted reactions during the synthesis process.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using protected derivatives and subsequent deprotection steps. The use of automated peptide synthesizers and high-throughput techniques can facilitate the production of this compound for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions: O-Aminoserine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert this compound into simpler amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
O-Aminoserine has a wide range of applications in scientific research:
Biology: this compound is used in the study of protein synthesis and enzyme mechanisms.
Medicine: Research into this compound’s potential therapeutic applications is ongoing, particularly in the context of metabolic disorders and neurological diseases.
Industry: The compound is utilized in the development of novel materials and biochemical assays.
Mechanism of Action
The mechanism of action of O-Aminoserine involves its interaction with specific molecular targets and pathways. As an amino acid derivative, it can participate in various biochemical processes, including protein synthesis and enzyme catalysis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Serine: A naturally occurring amino acid with a hydroxyl group instead of an amino group.
Threonine: Another amino acid with a similar structure but an additional methyl group.
Cysteine: Contains a thiol group, making it chemically distinct but functionally similar in some contexts.
Uniqueness: O-Aminoserine’s unique feature is the presence of an amino group in place of the hydroxyl group found in serine. This modification imparts distinct chemical properties, making it valuable for specific applications in synthetic chemistry and biochemistry.
Properties
CAS No. |
20311-85-7 |
|---|---|
Molecular Formula |
C3H8N2O3 |
Molecular Weight |
120.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-aminooxypropanoic acid |
InChI |
InChI=1S/C3H8N2O3/c4-2(1-8-5)3(6)7/h2H,1,4-5H2,(H,6,7)/t2-/m0/s1 |
InChI Key |
SMQMVYPLQGWEGE-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)ON |
Canonical SMILES |
C(C(C(=O)O)N)ON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholine hydrochloride](/img/structure/B12810666.png)
![2-butyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12810674.png)

![2,5-Dimethyl-2,5-dihydro-4H-pyrazolo[3,4-d]pyridazin-4-one](/img/structure/B12810685.png)

![3-{[2-(Methylsulfanyl)ethoxy]carbonyl}-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12810697.png)





